molecular formula C15H19N3O4 B6525844 2-[(2-hydroxy-3-{3-[(1E)-(hydroxyimino)methyl]-1H-indol-1-yl}propyl)amino]propanoic acid CAS No. 1103993-70-9

2-[(2-hydroxy-3-{3-[(1E)-(hydroxyimino)methyl]-1H-indol-1-yl}propyl)amino]propanoic acid

Cat. No.: B6525844
CAS No.: 1103993-70-9
M. Wt: 305.33 g/mol
InChI Key: QMEZFEOMBBILAR-UBKPWBPPSA-N
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Description

2-[(2-hydroxy-3-{3-[(1E)-(hydroxyimino)methyl]-1H-indol-1-yl}propyl)amino]propanoic acid is a compound with significant implications in the fields of chemistry, biology, and medicine. Its unique structural characteristics and reactive sites make it a valuable substance for various applications and research purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-hydroxy-3-{3-[(1E)-(hydroxyimino)methyl]-1H-indol-1-yl}propyl)amino]propanoic acid often involves multi-step procedures. The primary method includes the following steps:

  • Formation of the Indole Moiety: Starting with an indole derivative, typically through Fischer indole synthesis.

  • Introduction of the Hydroxyimino Group: Adding the hydroxyimino group through reactions with hydroxylamine hydrochloride.

  • Coupling with Hydroxypropylamine: This step connects the indole ring to the propylamine chain.

  • Final Formation of Propanoic Acid: The last step is the incorporation of the propanoic acid moiety.

Industrial Production Methods

Industrial production involves optimizing the above synthetic routes for scalability. Typically, this includes:

  • Optimized Catalysts: Using catalysts to increase reaction rates and yields.

  • Controlled Conditions: Ensuring precise temperature, pH, and pressure controls to maintain reaction efficiency and product purity.

  • Efficient Separation Techniques: Employing methods like chromatography for the separation and purification of the final product.

Chemical Reactions Analysis

Types of Reactions

Oxidation Reactions: 2-[(2-hydroxy-3-{3-[(1E)-(hydroxyimino)methyl]-1H-indol-1-yl}propyl)amino]propanoic acid can undergo oxidation, particularly at the hydroxyimino group, forming various oxidized derivatives.

Reduction Reactions: Reduction can occur at the hydroxyimino group, potentially converting it into an amine group.

Substitution Reactions:

Common Reagents and Conditions

  • Oxidizing Agents: Potassium permanganate or hydrogen peroxide.

  • Reducing Agents: Sodium borohydride or lithium aluminum hydride.

  • Nucleophiles: Various nucleophiles such as halides and alkoxides for substitution reactions.

Major Products

The major products formed include oxidized derivatives, reduced amines, and substituted indole compounds, depending on the reaction type and conditions.

Scientific Research Applications

2-[(2-hydroxy-3-{3-[(1E)-(hydroxyimino)methyl]-1H-indol-1-yl}propyl)amino]propanoic acid finds extensive applications across several fields:

Chemistry

Used as an intermediate in the synthesis of complex molecules, particularly in pharmaceutical research, enabling the development of novel compounds with therapeutic potential.

Biology

Explored for its role in modulating biological pathways, affecting cellular processes, and serving as a biochemical probe in research studies.

Medicine

Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial properties. It is also evaluated as a candidate for drug development.

Industry

Utilized in the production of fine chemicals, dyes, and other industrial products, leveraging its reactivity and functional group diversity.

Mechanism of Action

The mechanism by which 2-[(2-hydroxy-3-{3-[(1E)-(hydroxyimino)methyl]-1H-indol-1-yl}propyl)amino]propanoic acid exerts its effects involves interaction with specific molecular targets:

  • Molecular Targets: It often binds to enzymes and receptors, altering their activity.

  • Pathways Involved: Influences signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-hydroxy-3-{3-[(1E)-(aminomethyl)]-1H-indol-1-yl}propyl)amino]propanoic acid

  • 2-[(2-amino-3-{3-[(1E)-(hydroxyimino)methyl]-1H-indol-1-yl}propyl)amino]propanoic acid

Uniqueness

The presence of both the hydroxyimino and indole moieties in 2-[(2-hydroxy-3-{3-[(1E)-(hydroxyimino)methyl]-1H-indol-1-yl}propyl)amino]propanoic acid distinguishes it from other compounds, enhancing its reactivity and biological activity. This dual functionality contributes to its versatility and effectiveness in various applications, setting it apart from similar compounds that may lack one of these critical groups.

Properties

IUPAC Name

2-[[2-hydroxy-3-[3-[(E)-hydroxyiminomethyl]indol-1-yl]propyl]amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O4/c1-10(15(20)21)16-7-12(19)9-18-8-11(6-17-22)13-4-2-3-5-14(13)18/h2-6,8,10,12,16,19,22H,7,9H2,1H3,(H,20,21)/b17-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMEZFEOMBBILAR-UBKPWBPPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NCC(CN1C=C(C2=CC=CC=C21)C=NO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)O)NCC(CN1C=C(C2=CC=CC=C21)/C=N/O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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